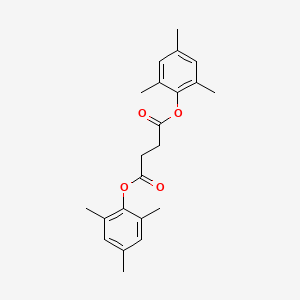
2,4,6-Trinitrophenol--6-(methanesulfonyl)pyridazin-3-amine (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trinitrophenol–6-(methanesulfonyl)pyridazin-3-amine (1/1) is a complex organic compound that combines the structural features of both 2,4,6-trinitrophenol and 6-(methanesulfonyl)pyridazin-3-amine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of nitro groups and a sulfonyl group in its structure suggests that it may exhibit unique chemical reactivity and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trinitrophenol–6-(methanesulfonyl)pyridazin-3-amine typically involves multiple steps, starting with the preparation of the individual components, 2,4,6-trinitrophenol and 6-(methanesulfonyl)pyridazin-3-amine, followed by their coupling.
Synthesis of 2,4,6-Trinitrophenol: This can be achieved by nitration of phenol using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Synthesis of 6-(Methanesulfonyl)pyridazin-3-amine: This involves the sulfonation of pyridazine followed by amination.
Coupling Reaction: The final step involves the coupling of 2,4,6-trinitrophenol with 6-(methanesulfonyl)pyridazin-3-amine under specific conditions, such as the presence of a coupling agent and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Trinitrophenol–6-(methanesulfonyl)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2,4,6-Trinitrophenol–6-(methanesulfonyl)pyridazin-3-amine involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the sulfonyl group can form strong interactions with nucleophiles. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trinitrophenol: Known for its explosive properties and use in analytical chemistry.
6-(Methanesulfonyl)pyridazin-3-amine: Studied for its potential pharmaceutical applications.
Propriétés
Numéro CAS |
61071-26-9 |
|---|---|
Formule moléculaire |
C11H10N6O9S |
Poids moléculaire |
402.30 g/mol |
Nom IUPAC |
6-methylsulfonylpyridazin-3-amine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C5H7N3O2S/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-11(9,10)5-3-2-4(6)7-8-5/h1-2,10H;2-3H,1H3,(H2,6,7) |
Clé InChI |
GASTWGTXFCSCIH-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=NN=C(C=C1)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[(2-methoxy-2-oxoethyl)amino]butanoate](/img/structure/B14592927.png)
![Butanoic acid, 4-[2-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester](/img/structure/B14592928.png)

![1-{2-[4-(Methanesulfonyl)phenyl]hexan-2-yl}-1H-imidazole](/img/structure/B14592960.png)

![2,5,8-Trioxabicyclo[7.1.0]deca-3,6-diene](/img/structure/B14592985.png)
![N-Phenyl-4,6-bis[(prop-2-en-1-yl)sulfanyl]-1,3,5-triazin-2-amine](/img/structure/B14592991.png)

![Dichloro{2-phenyl-2-[(propan-2-yl)oxy]ethyl}thallane](/img/structure/B14593004.png)


![1-[7-(3-Methylundecyl)-9H-fluoren-2-YL]nonan-1-one](/img/structure/B14593013.png)


